6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one
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Description
6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one, also known as BML-210, is a synthetic compound that belongs to the class of chromones. It has been extensively studied for its potential therapeutic applications due to its ability to modulate various biological pathways.
Scientific Research Applications
Synthesis and Characterization
The compound 6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one belongs to the family of synthetic chromene derivatives, which are significant in pharmaceutical research for their diverse biological activities. A related compound, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, was synthesized and characterized, with a focus on its kinetics and synthesis process. This research enhances the understanding of the synthesis mechanisms and kinetics of chromene derivatives, important for developing new drugs and biological agents (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Catalytic Applications
Chromene derivatives are also explored for their catalytic applications. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, has been synthesized and utilized as a highly efficient catalyst for preparing other chemical compounds. Such studies demonstrate the potential of chromene derivatives in catalysis, which is a critical aspect of chemical manufacturing and pharmaceutical research (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Antimicrobial Applications
Compounds containing chromene structures have been investigated for their antimicrobial properties. For example, studies have synthesized new heterocyclic compounds incorporating sulfamoyl moiety with chromene derivatives, showing promising antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Potential Anticancer Applications
Chromene derivatives have been synthesized and evaluated as potential anticancer agents. The synthesis of specific chromene-based compounds and their testing against various cancer cell lines reveal their potential utility in cancer treatment (Ambati et al., 2017).
properties
IUPAC Name |
6-bromo-3-(3,4-dimethylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4S/c1-10-3-5-14(7-11(10)2)23(20,21)16-9-12-8-13(18)4-6-15(12)22-17(16)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEJLHLNCDFDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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